1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride

Catalog No.
S640431
CAS No.
784210-87-3
M.F
C29H37Cl2N7O4
M. Wt
618.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]...

CAS Number

784210-87-3

Product Name

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride

IUPAC Name

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride

Molecular Formula

C29H37Cl2N7O4

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C29H35N7O4.2ClH/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36;;/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38);2*1H

InChI Key

WJVMGQMXUBAAPL-UHFFFAOYSA-N

SMILES

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6.Cl.Cl

Synonyms

RGB 286638, RGB-286638, RGB286638

Canonical SMILES

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6.Cl.Cl

Mechanism of Action

  • Cyclin-Dependent Kinase (CDK) Inhibitor: RGB-286638 primarily targets a group of enzymes called cyclin-dependent kinases (CDKs). CDKs play a critical role in cell cycle progression. Inhibiting CDKs can disrupt uncontrolled cell growth, a hallmark of cancer [Source: National Cancer Institute (.gov) ].
  • Multi-targeted Effects: Besides CDKs, RGB-286638 can also inhibit other enzymes involved in cell signaling pathways important for cancer cell survival and proliferation [Source: MedChemExpress ].

Preclinical Studies

  • RGB-286638 has shown promising anti-tumor activity in various preclinical models, including cell lines and animal studies [Source: AdisInsight ].
  • These studies provide initial evidence for the drug's potential to target and suppress cancer cell growth.

Clinical Trials

  • Currently, RGB-286638 is undergoing Phase I clinical trials. These initial trials in humans aim to determine the drug's safety, appropriate dosage, and how the body absorbs and processes it [Source: National Cancer Institute (.gov) ].

Future Directions

  • Further clinical trials are needed to assess the efficacy of RGB-286638 in treating specific cancers.
  • Researchers will also investigate potential combinations with other therapies and treatment regimens.

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea; dihydrochloride is a complex organic compound that exhibits significant potential in pharmacological applications, particularly in oncology. This compound is recognized for its multitargeted inhibitory activity against various cyclin-dependent kinases (CDKs) and other kinases relevant to cancer progression. The structure of this compound features an indenopyrazole core, which is crucial for its biological activity, and it has been highlighted in preclinical studies for its antitumor properties.

, which include:

  • Oxidation: The compound can be oxidized to form various derivatives under specific conditions.
  • Reduction: Functional groups within the compound can be modified through reduction reactions.
  • Substitution: The molecule can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts to facilitate substitution.

The biological activity of 1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea; dihydrochloride is primarily linked to its ability to inhibit cyclin-dependent kinases. These kinases play a pivotal role in cell cycle regulation and are often overactive in cancer cells. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells and induce apoptosis. Additionally, its broad range of kinase targets may allow it to interact with various metabolic pathways, enhancing its therapeutic efficacy against tumors .

The synthesis of this compound involves a multi-step process that includes:

  • Formation of the indenopyrazole core structure.
  • Functional group modifications to introduce the morpholine and piperazine moieties.

While specific details regarding the synthetic routes and reaction conditions are often proprietary and not widely disclosed, it is known that cyclization and careful control of reaction conditions are critical for successful synthesis.

The primary application of 1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea; dihydrochloride lies in cancer therapeutics. Its ability to target multiple kinases makes it a promising candidate for developing novel anticancer agents. Furthermore, ongoing research may explore its potential use in combination therapies to enhance treatment efficacy and overcome drug resistance in cancer patients .

Interaction studies involving this compound have indicated that it may interact with various enzymes and cofactors within metabolic pathways due to its broad kinase inhibition profile. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural or functional similarities with 1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea; dihydrochloride. Some notable examples include:

Compound NameStructureKey Features
Compound A[Structure A]Known for selective CDK inhibition
Compound B[Structure B]Exhibits anti-inflammatory properties
Compound C[Structure C]Targets multiple kinases related to cell cycle regulation

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

617.2284081 g/mol

Monoisotopic Mass

617.2284081 g/mol

Heavy Atom Count

42

UNII

478ZV54680

Other CAS

784210-87-3

Wikipedia

Rgb-286638

Dates

Modify: 2023-07-20

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